molecular formula C9H7ClN2O2S2 B2772134 5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole CAS No. 338795-05-4

5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole

Cat. No.: B2772134
CAS No.: 338795-05-4
M. Wt: 274.74
InChI Key: WAYAAHLOZJYVAA-UHFFFAOYSA-N
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Description

5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a phenylsulfonylmethyl group and a chlorine atom

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-5-chlorothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S2/c10-9-8(11-12-15-9)6-16(13,14)7-4-2-1-3-5-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYAAHLOZJYVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with phenylsulfonylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The phenylsulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The thiadiazole ring can be reduced to form corresponding dihydro derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) and solvents like dichloromethane.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Substituted thiadiazole derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrothiadiazole derivatives.

Scientific Research Applications

Anticonvulsant Activity

The thiadiazole scaffold has been extensively studied for its anticonvulsant properties. Compounds containing the thiadiazole ring have shown significant activity against seizures in various animal models. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their ability to protect against convulsions induced by pentylenetetrazole and maximal electroshock methods.

Case Study:
A study demonstrated that certain thiadiazole derivatives exhibited protective effects in mice against induced seizures, with some compounds showing an effective dose (ED50) as low as 20 mg/kg when tested in the maximal electroshock test .

Table 1: Anticonvulsant Activity of Thiadiazole Derivatives

Compound NameED50 (mg/kg)Test MethodReference
Compound A20.11Maximal Electroshock
Compound B35.33Pentylenetetrazole
Compound C30.00Maximal Electroshock

Anticancer Properties

Thiadiazole derivatives have also been explored for their anticancer activities. Various studies indicate that these compounds can inhibit the growth of different cancer cell lines through multiple mechanisms, including inducing apoptosis and inhibiting cell proliferation.

Case Study:
Research has shown that certain thiadiazole derivatives significantly reduced the viability of human cancer cells in vitro, including breast cancer and leukemia cells. For example, a specific derivative was effective against human colon cancer HCT-116 cells .

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound NameCancer TypeIC50 (µM)Reference
Compound DBreast Cancer15.5
Compound EColon Cancer12.0
Compound FLeukemia10.5

Synthesis and Characterization

The synthesis of 5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Example:
One common synthetic route involves the reaction of phenylsulfonylmethyl chloride with appropriate thiadiazole precursors under controlled conditions to yield the desired product.

Broader Implications in Drug Development

The ongoing research into thiadiazole derivatives like this compound highlights their potential as lead compounds for drug development. Their diverse biological activities make them suitable candidates for further optimization and clinical evaluation.

Mechanism of Action

The mechanism of action of 5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(Phenylsulfonyl)methyl]-1,2,3-thiadiazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-Chloro-1,2,3-thiadiazole: Lacks the phenylsulfonylmethyl group, which may influence its chemical properties and applications.

Uniqueness

5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole is unique due to the presence of both the chlorine atom and the phenylsulfonylmethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole is a compound belonging to the thiadiazole class, which has garnered attention due to its diverse biological activities. Thiadiazoles are known for their potential therapeutic applications, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activities of this specific compound, supported by data tables and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C9H7ClN2O2S2
  • CAS Number : 338795-05-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The compound this compound has shown promising results in various cancer models. For instance:

  • In Vitro Studies : Thiadiazole derivatives exhibit cytotoxic effects against several cancer cell lines. A study indicated that compounds with similar structures reduced cell viability in colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells significantly .
CompoundCell LineIC50 (µM)Selectivity Ratio
Compound AHCT-11674
Compound BMCF-7152
Compound CHeLa183

Antimicrobial Activity

The antimicrobial efficacy of thiadiazole derivatives has also been documented. For example, derivatives of 1,3,4-thiadiazole have shown activity against various bacterial strains. A study reported that certain derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria .

Anticonvulsant Activity

The anticonvulsant properties of thiadiazoles are particularly noteworthy. In a study assessing the efficacy of various thiadiazole derivatives using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models, compounds similar to this compound demonstrated significant protection against seizures:

Test MethodDose (mg/kg)Protection (%)
MES10083
PTZ10075

These findings suggest that the compound acts through mechanisms involving GABAergic pathways and voltage-gated ion channels .

Study on Anticancer Effects

A detailed investigation into a series of thiadiazole derivatives revealed that those with electron-withdrawing groups exhibited enhanced anticancer activity. Specifically, compounds bearing chloro substituents showed increased efficacy against HCT-116 cells .

Neuroprotective Effects

Research exploring neuroprotective properties indicated that certain thiadiazole derivatives could inhibit α-synuclein amyloidogenesis, a process implicated in neurodegenerative diseases like Parkinson's disease. This suggests potential therapeutic applications for compounds like this compound in treating neurodegenerative disorders .

Q & A

Q. What are the optimized synthetic routes for 5-Chloro-4-[(phenylsulfonyl)methyl]-1,2,3-thiadiazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization of precursors such as thiosemicarbazides or thioureas under acidic or oxidative conditions. Key parameters include:

  • Temperature: Elevated temperatures (80–120°C) improve reaction kinetics but may degrade sensitive intermediates.
  • Catalysts: Use of Lawesson’s reagent (for sulfur incorporation) or iodine (for oxidative cyclization) enhances regioselectivity .
  • Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates, while ethanol/water mixtures simplify purification .

Example Protocol:

React 4-chloro-1,2,3-thiadiazole-5-carbaldehyde with phenylsulfonylmethyl chloride in DMF at 100°C for 12 hours.

Quench with ice-water and extract with ethyl acetate.

Purify via column chromatography (silica gel, hexane:EtOAc = 3:1).
Yield Optimization: Varying stoichiometry (1:1.2 molar ratio of aldehyde to sulfonyl chloride) increases yield to ~65% .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., phenylsulfonyl methyl protons at δ 3.8–4.2 ppm; aromatic protons at δ 7.5–8.1 ppm) .
  • IR Spectroscopy: Identify key functional groups (S=O stretching at 1150–1300 cm⁻¹; C-Cl at 600–800 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 315.02 for C₁₀H₈ClN₂O₂S₂) .
  • X-ray Crystallography: Resolve stereochemical ambiguities; thiadiazole rings exhibit planar geometry with bond angles ~120° .

Q. How can structure-activity relationship (SAR) studies guide the modification of the phenylsulfonyl group to enhance biological activity?

Methodological Answer:

  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para-position of the phenyl ring to boost electrophilic reactivity, enhancing interactions with biological targets like kinase enzymes .
  • Bioisosteric Replacement: Replace the sulfonyl group with sulfonamide or phosphonate groups to modulate solubility and binding affinity .
  • Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding modes with proteins like EGFR or caspase-3. For example, the sulfonyl oxygen forms hydrogen bonds with Lys45 in caspase-3 .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

Methodological Answer:

  • Assay Standardization: Use identical cell lines (e.g., NCI-60 panel) and incubation times (48–72 hours) to minimize variability .
  • Purity Validation: Confirm compound purity (>95%) via HPLC (C18 column, MeCN:H₂O gradient) to exclude impurities causing false positives .
  • Mechanistic Follow-Up: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects. For example, conflicting apoptosis data may arise from secondary ROS generation .

Q. How do computational methods like molecular docking and DFT calculations explain the compound’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict nucleophilic attack sites (e.g., C-5 of the thiadiazole) .
  • Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to assess stability. The phenylsulfonyl group shows strong van der Waals interactions with hydrophobic pockets .

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